

Technical Characterization Guide: 3-Chloro-6-iodo-4-methoxy-1H-indazole

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Compound of Interest

Compound Name: 3-Chloro-6-iodo-4-methoxy-1H-indazole

CAS No.: 887570-55-0

Cat. No.: B3295259

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Executive Summary & Compound Profile

3-Chloro-6-iodo-4-methoxy-1H-indazole (CAS: 887570-55-0) represents a highly functionalized scaffold, primarily utilized as a critical intermediate in the synthesis of kinase inhibitors (e.g., targeting IRAK4 or FGFR pathways). Its unique substitution pattern—combining a lipophilic iodine handle for cross-coupling (Suzuki/Sonogashira) with a polarizable methoxy group—creates a complex solubility profile that requires rigorous experimental validation.

This guide provides the baseline calculated data derived from validated algorithms and details the standardized experimental protocols required to generate regulatory-grade solubility and lipophilicity data.

Physicochemical Data Profile (In Silico & Consensus)

The following values represent the consensus of predictive models (ChemAxon, SwissADME) and available vendor data. These serve as the hypothetical baseline for experimental design.

Property	Value / Description	Confidence
CAS Number	887570-55-0	High
Molecular Formula	C ₈ H ₆ ClIN ₂ O	High
Molecular Weight	308.50 g/mol	Exact
cLogP (Lipophilicity)	3.44 ± 0.4	Medium (Requires Validation)
TPSA	37.91 Å ²	High
H-Bond Donors / Acceptors	1 / 2	High
Predicted pKa (Indazole NH)	~13.5 (Acidic) / ~1.5 (Basic)	Medium
Predicted Solubility (Water)	< 0.01 mg/mL (Insoluble)	High
Predicted Solubility (DMSO)	> 20 mg/mL	High

Lipophilicity Assessment (LogP/LogD)

For drug development, distinguishing between LogP (partition coefficient of neutral species) and LogD (distribution coefficient at physiological pH) is critical. Given the indazole core's potential for tautomerism and ionization, LogD_{7.4} is the more relevant metric for biological activity.

Experimental Protocol: Shake-Flask Method (Gold Standard)

Objective: Determine the equilibrium distribution of the compound between n-octanol and phosphate-buffered saline (PBS, pH 7.4).

Reagents:

- Organic Phase: n-Octanol (HPLC Grade, pre-saturated with buffer).
- Aqueous Phase: 50 mM PBS, pH 7.4 (pre-saturated with octanol).
- Internal Standard: Triphenylene (or similar non-ionizable hydrophobic marker).

Workflow:

- Preparation: Dissolve 1 mg of **3-Chloro-6-iodo-4-methoxy-1H-indazole** in 1 mL of pre-saturated n-octanol.
- Equilibration: Add 1 mL of pre-saturated PBS to the octanol solution in a glass vial.
- Agitation: Vortex for 1 hour at 25°C, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.
- Sampling: Carefully remove aliquots from both the top (octanol) and bottom (aqueous) layers. Note: Avoid cross-contamination of phases.
- Quantification: Analyze both phases via HPLC-UV (254 nm) or LC-MS/MS.

Calculation:

Visualization: Lipophilicity Determination Workflow



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Figure 1: Step-by-step workflow for the potentiometric or shake-flask determination of lipophilicity.

Solubility Profiling

Due to the halogenated nature of **3-Chloro-6-iodo-4-methoxy-1H-indazole**, it exhibits "brick dust" properties—high crystallinity and low aqueous solubility. Accurate measurement requires distinguishing between Kinetic Solubility (for HTS screening) and Thermodynamic Solubility (for formulation).

Thermodynamic Solubility Protocol

Objective: Determine the saturation solubility in pH 7.4 buffer after 24 hours.

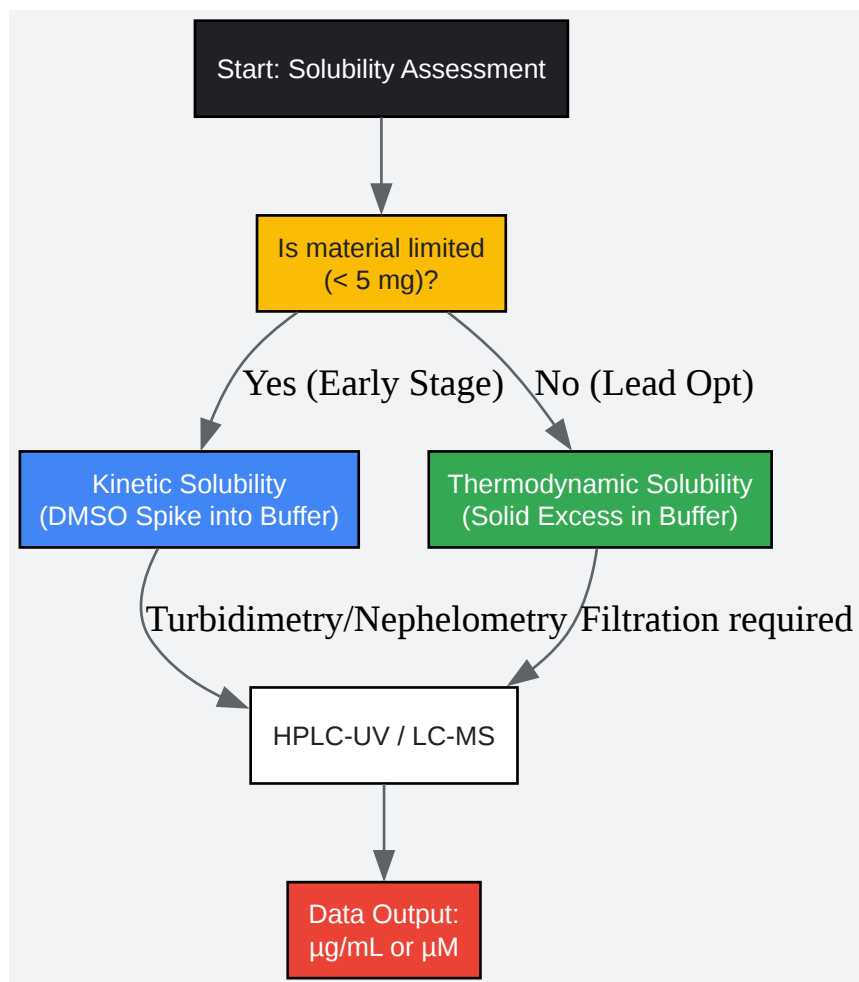
Methodology:

- Supersaturation: Add excess solid compound (~2 mg) to 1 mL of PBS (pH 7.4) in a glass vial.
- Incubation: Shake at 25°C for 24 hours.
- Filtration: Filter the suspension using a 0.22 µm PVDF syringe filter (low binding) to remove undissolved solids. Critical: Pre-saturate the filter with the solution to prevent drug loss.
- Dilution: Dilute the filtrate 1:1 with Acetonitrile to prevent precipitation before injection.
- Analysis: Quantify via HPLC against a standard curve prepared in DMSO.

Solvent Selection Guide

Solvent	Predicted Solubility	Application
Water / PBS	< 10 µM	Biological assays (requires carrier)
DMSO	> 50 mM	Stock solutions (Cryopreservation)
Ethanol	~ 1-5 mM	Formulation intermediate
PEG-400	~ 5-10 mM	In vivo vehicle (co-solvent)

Visualization: Solubility Decision Logic



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Figure 2: Decision tree for selecting the appropriate solubility assay based on compound availability and development stage.

Technical Considerations & Troubleshooting

Aggregation

Indazoles with $\text{LogP} > 3$ often form colloidal aggregates in aqueous buffers, leading to false-positive solubility readings.

- Validation: Use Dynamic Light Scattering (DLS) to check for aggregates if solubility appears anomalously high ($> 100 \mu\text{M}$).
- Mitigation: Add 0.01% Triton X-100 or Tween-80 to the assay buffer to measure "intrinsic" solubility.

Stability

The 3-position iodine is susceptible to photolytic dehalogenation.

- Precaution: All solubility and LogP experiments must be performed in amber glass vials or under low-light conditions.
- QC Check: Run a purity check (LC-MS) on the solid material before starting; degradation products (e.g., de-iodinated species) will skew LogP values significantly lower.

References

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